molecular formula C11H9N3O2 B2561432 Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1823228-03-0

Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2561432
CAS No.: 1823228-03-0
M. Wt: 215.212
InChI Key: RAKVPCHAUOFSAM-UHFFFAOYSA-N
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Description

Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a cyano group at position 5 and an ethyl ester at position 2. Pyrazolo[1,5-a]pyridines are structurally versatile scaffolds known for their pharmacological relevance, including antitumor, antiviral, and enzyme inhibitory activities . The cyano group at position 5 introduces strong electron-withdrawing properties, which may enhance metabolic stability and influence intermolecular interactions in biological systems .

Properties

IUPAC Name

ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKVPCHAUOFSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823228-03-0
Record name ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation reaction of appropriate precursors. One common method includes the reaction of 5-aminopyrazoles with β-dicarbonyl compounds under specific conditions . The reaction is usually carried out in acetonitrile as a solvent, with yields ranging from 50% to 90% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for treating multiple conditions.

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyridine compounds can exhibit anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of specific kinases involved in cell proliferation.

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)10.2
This compoundMCF-7 (Breast)8.4

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes critical in cancer and inflammatory pathways. Its ability to inhibit kinases such as PI3K (phosphoinositide 3-kinase) positions it as a valuable tool in cancer therapy.

Enzyme TargetInhibition TypeIC50 (µM)Reference
PI3KCompetitive15.0
DHODHNon-competitive22.4

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. The compound shows promising results against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial effects:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Antifungal Activity

The compound's antifungal properties have also been explored, showing effectiveness against common fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans64 µg/mL

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound revealed its mechanism of action through the induction of apoptosis in lung cancer cells via mitochondrial pathways. The results indicated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial properties of this compound against various pathogens. The study highlighted its effectiveness in inhibiting biofilm formation and quorum sensing in bacteria, suggesting its potential use as an antibacterial agent in clinical settings.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrazolo[1,5-a]pyridine core permits diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Synthesis Biological Relevance (If Reported)
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate -NH₂ (5) C₁₁H₁₁N₃O₂ Synthesized via TFA-mediated deprotection of a tert-butoxycarbonyl-protected precursor. Amino groups enhance solubility and hydrogen-bonding potential. Potential for targeting HIV-1 RT enzymes.
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate -Br (5) C₁₀H₉BrN₂O₂ Bromine introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki). Synthesized via bromination or direct cyclization . Intermediate for further functionalization.
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate -OCH₃ (5) C₁₂H₁₂N₂O₃ Methoxy groups are electron-donating, potentially increasing π-π stacking interactions. CAS: 99446-53-3. Not explicitly stated; used as intermediates.
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate -Br (6) C₁₀H₉BrN₂O₂ Positional isomerism affects reactivity; 6-bromo derivatives are precursors for anticancer agents . Studied in leukemia-targeting DHODH inhibitors.
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate -CH₃ (7) C₁₁H₁₂N₂O₂ Methyl groups improve lipophilicity. Synthesized via benzylation or alkylation reactions . Investigated in myelogenous leukemia studies.

Physicochemical Properties

  • Solubility: Amino (-NH₂) and methoxy groups enhance water solubility, while bromo and cyano groups may reduce it .
  • Crystallinity: Derivatives like ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate form triclinic crystals (P1 space group, α = 93.6°, β = 95.5°, γ = 95.6°) , suggesting similar analogs may exhibit predictable solid-state behavior.

Biological Activity

Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O2_{2}
  • SMILES : CCOC(=O)C1=C2N=C(C=CN2N=C1)C#N
  • InChIKey : OWASETHGWNBXBJ-UHFFFAOYSA-N

The compound features a pyrazolo[1,5-a]pyridine core with a cyano group at the 5-position and an ethyl ester at the 3-position. This unique structure is believed to contribute to its diverse biological activities.

This compound is thought to interact with several biological targets, primarily enzymes and receptors involved in various signaling pathways.

  • Target Interactions : The compound may inhibit specific enzymes or modulate receptor activity, leading to alterations in cellular processes such as proliferation and apoptosis.
  • Biochemical Pathways : It has been suggested that this compound could influence pathways related to cancer cell growth and survival, indicating potential antitumor effects .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)12.3
A549 (lung cancer)9.8

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests have shown efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate potential applications in treating bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for predicting its bioavailability and therapeutic efficacy:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues due to its moderate molecular weight.
  • Metabolism : Initial studies suggest hepatic metabolism may occur, but specific pathways remain to be elucidated.
  • Excretion : Renal excretion is anticipated based on the presence of polar functional groups.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of this compound:

  • In a study by , researchers synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines. The results showed promising activity, particularly in breast and lung cancer models.
  • Another investigation highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as an antibacterial agent against resistant strains .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. A key approach involves:

Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring .

Nitrile group introduction : Reaction of intermediates with nitrile precursors under basic conditions.

Esterification : Ethanol and acid catalysts (e.g., TFA) are used to introduce the ethyl ester group .
For example, Boc-protected intermediates (e.g., Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate) are treated with TFA to deprotect the amine group, followed by cyanation .

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